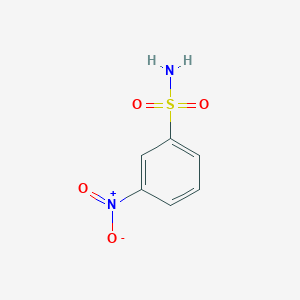

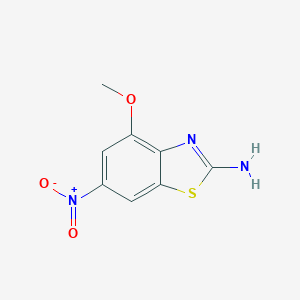

4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methoxy-6-nitro-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse pharmaceutical and biological activities. Although the provided papers do not specifically discuss 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine, they do provide insight into the general chemical behavior and synthesis of related benzothiazole compounds.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. One such method is the reaction of 2-aminobenzothiazole with an aldehyde, as described in the synthesis of Benzothiazol-2-yl-(4-chloro-benzylidene)-amine. This compound was prepared by reacting 2-aminobenzothiazole with 4-chlorobenzaldehyde . Another method involves Suzuki cross-coupling reactions, which were used to synthesize 2-amino-6-arylbenzothiazoles with different substituents, indicating the versatility of this approach in introducing various functional groups to the benzothiazole core .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated using various spectroscopic techniques. For instance, the prepared Benzothiazol-2-yl-(4-chloro-benzylidene)-amine was identified using FT.IR and UV-Vis spectroscopy . These techniques are crucial in confirming the presence of functional groups and the overall structure of the compound. The molecular structure is also influenced by the nature of the substituents, which can affect the compound's reactivity and interaction with metal ions, as seen in the formation of metal complexes .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in a range of chemical reactions. The paper on the synthesis and characterization of metal complexes demonstrates the ability of a benzothiazole derivative to act as a ligand, coordinating with metal ions like Co(II), Ni(II), Cu(II), and Zn(II) to form complexes with an octahedral structure . This indicates that benzothiazole compounds can be used in the design of metal-based drugs or catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined through various analytical methods. The metal complexes of Benzothiazol-2-yl-(4-chloro-benzylidene)-amine were characterized using flame atomic absorption, CHN analysis, FT.IR, UV-Vis spectroscopy, magnetic susceptibility, and conductivity measurements . These properties are essential for understanding the behavior of the compounds in biological systems and their potential applications. For example, the antiurease and nitric oxide scavenging activities of the synthesized 2-amino-6-arylbenzothiazoles were evaluated, revealing their potential as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

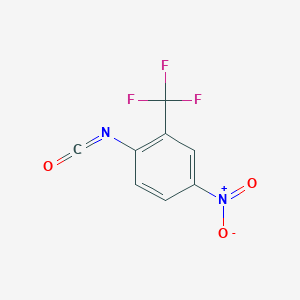

- Application : The compound “4-Methoxy-6-nitro-1,3-benzothiazol-2-amine” is used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Method of Application : The total synthesis of ibogaine and epiibogaine were commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline (prepared in three steps from m-iodophenol) and disilylated alkyne that gave the 5-methoxy-2,3-disubstituted indole .

- Results : The synthesis resulted in the production of indole derivatives that are used in the treatment of various disorders in the human body .

Antifungal Agents

Eigenschaften

IUPAC Name |

4-methoxy-6-nitro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3S/c1-14-5-2-4(11(12)13)3-6-7(5)10-8(9)15-6/h2-3H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKIXPBVHIJAIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355685 |

Source

|

| Record name | 4-methoxy-6-nitro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-6-nitro-1,3-benzothiazol-2-amine | |

CAS RN |

16586-52-0 |

Source

|

| Record name | 4-methoxy-6-nitro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-6-nitro-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azaspiro[2.5]octane](/img/structure/B92205.png)